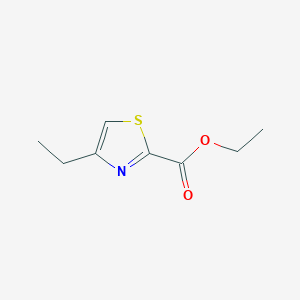

Ethyl 4-ethylthiazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-ethyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-6-5-12-7(9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBLTQUPTGKZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of ethyl 4-ethylthiazole-2-carboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 4-Ethylthiazole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The thiazole core is a prominent scaffold in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities[1][2]. This document outlines a robust and reproducible synthetic protocol based on the Hantzsch thiazole synthesis, offers a deep dive into the mechanistic underpinnings of the reaction, and presents a full suite of characterization data including NMR, IR, and Mass Spectrometry. The methodologies are designed for researchers, chemists, and professionals in drug development, providing both practical, step-by-step instructions and the theoretical basis for experimental choices.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry[2]. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged structure in the design of therapeutic agents[3]. Thiazole derivatives are integral to a multitude of FDA-approved drugs and are investigated for the treatment of allergies, hypertension, inflammation, cancer, and various infections[2][4][5].

This compound belongs to the family of thiazole-2-carboxylates, which serve as versatile intermediates in the synthesis of more complex molecular architectures[6][7]. The strategic placement of an ethyl group at the C4 position and an ethyl ester at the C2 position provides two distinct points for further chemical modification, making this compound a valuable precursor for generating libraries of novel compounds in drug discovery campaigns. This guide provides the foundational chemistry required to synthesize and validate this important molecular building block.

Synthesis of this compound

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The chosen synthetic route is the Hantzsch thiazole synthesis, a classic and highly reliable condensation reaction first described by Arthur Hantzsch in 1887[8][9]. This method involves the reaction of an α-haloketone with a thioamide to form the thiazole ring[10][11]. For the target molecule, the synthesis is a two-step process: (1) preparation of the requisite α-haloketone, ethyl 2-chloro-3-oxopentanoate, and (2) its subsequent cyclocondensation with a suitable thioamide, in this case, ethyl thiooxamate.

The logic behind this choice is its efficiency, high yields, and the ready availability of the starting materials. The reaction proceeds through a well-understood mechanism, ensuring reproducibility.

Required Reagents and Equipment

Reagents:

-

Ethyl 3-oxopentanoate (≥98%)

-

Sulfuryl chloride (≥99%)

-

Ethyl thiooxamate (≥97%)

-

Chloroform (anhydrous)

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Standard solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Flash chromatography system

-

Fume hood

Step-by-Step Synthesis Protocol

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sulfuryl chloride is corrosive and reacts violently with water. Ethyl 2-chloro-3-oxopentanoate is a lachrymator[11].

2.3.1 Synthesis of Intermediate: Ethyl 2-chloro-3-oxopentanoate [12]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl 3-oxopentanoate (e.g., 0.10 mol) in anhydrous chloroform (100 mL).

-

Cooling: Place the flask in an ice bath and cool the solution to 10-15°C.

-

Reagent Addition: Add sulfuryl chloride (e.g., 0.11 mol) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 20°C. The causality here is critical: slow addition prevents a runaway exothermic reaction and minimizes side-product formation.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight (approx. 16 hours).

-

Heating: Gently heat the mixture under reflux for 30 minutes to drive the reaction to completion and expel residual HCl and SO₂.

-

Work-up: Cool the mixture to room temperature. Carefully transfer it to a separatory funnel and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to neutralize acid), and finally water again (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, ethyl 2-chloro-3-oxopentanoate, can be purified by vacuum distillation[12]. This intermediate is often used directly in the next step if purity is sufficient.

2.3.2 Cyclization: Formation of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl thiooxamate (e.g., 0.10 mol) in absolute ethanol (120 mL).

-

Addition of α-Haloketone: To this solution, add the crude or purified ethyl 2-chloro-3-oxopentanoate (0.10 mol) from the previous step.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the condensation and subsequent dehydration steps.

-

Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Redissolve the residue in ethyl acetate (150 mL). Wash with a saturated solution of sodium bicarbonate (2 x 75 mL) to remove any acidic byproducts, followed by a brine wash (1 x 75 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Mechanistic Insights

The Hantzsch synthesis proceeds via a well-established pathway involving nucleophilic substitution, cyclization, and dehydration.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prepchem.com [prepchem.com]

spectroscopic data of ethyl 4-ethylthiazole-2-carboxylate NMR IR MS

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-Ethylthiazole-2-carboxylate

Abstract

Molecular Structure and Spectroscopic Horizon

The structural confirmation of a newly synthesized molecule like this compound is a cornerstone of chemical research and development. It relies on the convergence of evidence from multiple analytical techniques, each providing a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) will map the carbon-hydrogen framework, revealing the number of distinct proton and carbon environments, their connectivity through spin-spin coupling, and their electronic surroundings.

-

Infrared (IR) Spectroscopy will identify the key functional groups present, primarily the ester carbonyl (C=O) and the characteristic vibrations of the thiazole ring.

-

Mass Spectrometry (MS) will determine the compound's exact molecular weight and offer insights into its structural integrity and fragmentation patterns under ionization.

Below is the chemical structure with atomic numbering for reference in subsequent NMR analysis.

Caption: Structure of this compound with Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and integrations in both ¹H and ¹³C NMR spectra, we can confidently assemble the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the proton environments in the molecule. The predicted spectrum for this compound in a standard solvent like CDCl₃ is detailed below.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Justification |

| H5 | ~7.5 - 7.8 | Singlet (s) | 1H | N/A | The sole proton on the electron-deficient thiazole ring is expected to be significantly deshielded and appear as a singlet. |

| H7 (ester -CH₂-) | ~4.4 - 4.6 | Quartet (q) | 2H | ~7.1 | These protons are adjacent to an electronegative oxygen atom and are split by the three protons of the methyl group (H8). |

| H9 (ring -CH₂-) | ~2.8 - 3.0 | Quartet (q) | 2H | ~7.6 | Protons on the carbon attached directly to the thiazole ring are deshielded and split by the adjacent methyl group (H10). |

| H8 (ester -CH₃) | ~1.4 - 1.5 | Triplet (t) | 3H | ~7.1 | These protons are in a standard ethyl ester environment, split by the two methylene protons (H7). |

| H10 (ring -CH₃) | ~1.3 - 1.4 | Triplet (t) | 3H | ~7.6 | Aliphatic protons on the ethyl group attached to the ring, split by the two methylene protons (H9). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on data from similar thiazole structures, the following chemical shifts are predicted.[1]

| Carbon Label | Predicted δ (ppm) | Justification |

| C6 (Ester C=O) | ~160 - 162 | The carbonyl carbon of the ester is highly deshielded due to the double bond and adjacent oxygen atoms. |

| C2 (Thiazole) | ~168 - 170 | This carbon is attached to two heteroatoms (N and S) and the ester group, leading to significant deshielding. |

| C4 (Thiazole) | ~155 - 158 | The C4 carbon is part of a C=N double bond within the aromatic ring and is substituted with an ethyl group. |

| C5 (Thiazole) | ~115 - 120 | This carbon is bonded to a hydrogen and is generally the most shielded of the thiazole ring carbons. |

| C7 (Ester -CH₂-) | ~62 - 64 | The methylene carbon of the ethyl ester is directly attached to an oxygen atom. |

| C9 (Ring -CH₂-) | ~22 - 25 | An aliphatic methylene carbon attached to the thiazole ring. |

| C8 (Ester -CH₃) | ~14 - 15 | A standard terminal methyl carbon of an ethyl group. |

| C10 (Ring -CH₃) | ~13 - 14 | A terminal methyl carbon of an ethyl group attached to the ring. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set a spectral width of approximately 16 ppm.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

-

Set a spectral width of approximately 220 ppm.

-

Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Caption: Predicted Key Fragmentation Pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile small molecules.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.

-

Gas Chromatography (GC):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any residual solvent or impurities.

-

Employ a temperature gradient (e.g., starting at 50°C, ramping to 250°C) to ensure the compound elutes as a sharp peak.

-

-

Mass Spectrometry (MS):

-

The mass spectrometer should be set to EI mode with a standard ionization energy of 70 eV. [2] * Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound. Identify the molecular ion peak and propose structures for the major fragment ions to confirm the connectivity.

Conclusion: A Convergent Approach to Structural Integrity

The structural elucidation of this compound is not achieved by a single technique but by the logical synthesis of data from NMR, IR, and MS.

-

MS confirms the molecular formula (C₉H₁₁NO₂S) with a molecular ion at m/z 197.

-

IR confirms the presence of key functional groups: an ester (C=O at ~1730 cm⁻¹) and a thiazole ring (C=N/C=C stretches).

-

NMR provides the definitive blueprint: ¹H NMR confirms the presence and connectivity of the thiazole proton, two distinct ethyl groups, and their relative positions, while ¹³C NMR confirms the carbon count and the electronic nature of each atom.

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. The protocols described herein represent industry-standard, self-validating methodologies that ensure the generation of accurate and reproducible data, which is paramount for applications in research, discovery, and quality control.

References

- The Royal Society of Chemistry.

-

Hu, Y., et al. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

-

PubChem. 2-Ethyl-4-methyl thiazole. National Institutes of Health. [Link]

-

Sharma, V.P. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

-

National Institute of Standards and Technology. 2-Ethyl-4-methylthiazole. NIST WebBook. [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 4-Ethylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to obtain ethyl 4-ethylthiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The core of this synthesis is the renowned Hantzsch thiazole synthesis, a robust and versatile method for the construction of the thiazole ring. This document will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for the synthesis of key precursors and the final product, and offer insights into the causality behind the experimental choices. All protocols are designed to be self-validating, and key claims are supported by authoritative sources.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and functional materials. Its presence in natural products like vitamin B1 (thiamine) and in synthetic drugs underscores its importance in the pharmaceutical industry. Thiazole derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern on the thiazole ring dictates its biological activity and physical properties, making the development of precise synthetic routes to novel derivatives a key focus of chemical research. This compound, with its ester functionality at the 2-position and an ethyl group at the 4-position, represents a valuable building block for further chemical elaboration.

The Core Synthesis: Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction, first described by Arthur Hantzsch in 1887, involves the condensation of an α-haloketone with a thioamide.[1] For the synthesis of our target molecule, the key precursors are 1-chloro-2-butanone and ethyl thiooxamate .[2][3]

Mechanistic Pathway

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. The causality behind each step is crucial for understanding the reaction's efficiency and potential side reactions.

-

Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of ethyl thiooxamate attacking the electrophilic carbon of the α-haloketone (1-chloro-2-butanone). This is a classic SN2 reaction, where the sulfur displaces the chloride leaving group.[4] The choice of a good leaving group (halide) on the ketone is critical for this initial step to proceed efficiently.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization. The nitrogen atom of the thioamide acts as a nucleophile, attacking the carbonyl carbon of the former ketone. This step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.

-

Dehydration: The final step is the acid-catalyzed dehydration of the thiazoline intermediate. The hydroxyl group is protonated, forming a good leaving group (water), which is then eliminated to generate the aromatic thiazole ring. This aromatization is the thermodynamic driving force for the reaction.

Diagram of the Hantzsch Synthesis Mechanism:

Sources

A Technical Guide to the Biological Activities of Ethyl 4-Substituted-Thiazole-2-Carboxylate Derivatives: Synthesis, Screening, and Mechanistic Insights

An In-Depth Technical Guide Topic: Biological Activity of Ethyl 4-Ethylthiazole-2-Carboxylate Derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This guide focuses on a specific, promising subclass: ethyl 4-substituted-thiazole-2-carboxylate derivatives, with a particular emphasis on the 4-ethyl analogue. These compounds serve as versatile building blocks for developing novel therapeutic agents due to their synthetic accessibility and wide spectrum of biological activities.[3][4] We will explore their significant antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, grounded in structure-activity relationship (SAR) studies. This document provides not only a review of their therapeutic potential but also detailed, field-proven protocols for their synthesis and biological evaluation, designed to equip researchers with the practical knowledge required for advancing drug discovery in this area.

The Thiazole Scaffold in Medicinal Chemistry

Introduction to Thiazoles

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone of pharmaceutical sciences.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a vital component in drugs ranging from the antimicrobial sulfathiazole to the antiretroviral ritonavir and the anti-inflammatory meloxicam.[5][6][7] The planarity of the ring and its capacity for hydrogen bonding and other non-covalent interactions allow for effective binding to a diverse range of biological targets.

The this compound Core

The this compound scaffold is of particular interest. The ester group at position 2 and the alkyl group at position 4 are critical handles that can be readily modified, allowing for the systematic exploration of the chemical space to optimize potency and selectivity. The primary route for constructing this core is the Hantzsch thiazole synthesis, a robust and reliable reaction involving the condensation of a thioamide with an α-haloketone.[1] For the synthesis of the parent compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, the process typically involves reacting ethyl acetoacetate with a brominating agent followed by condensation with thiourea.[4] This foundational reaction provides a straightforward entry point for generating a library of derivatives for biological screening.

Key Biological Activities & Structure-Activity Relationships (SAR)

The derivatization of the thiazole core gives rise to a wide array of pharmacological effects. The strategic modification of substituents allows for the fine-tuning of these activities.

Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][8]

-

Mechanism of Action: The antimicrobial effects are often multi-faceted. Some derivatives function by inhibiting essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid synthesis.[6][9] Others, particularly those hybridized with pyrazoline or sulfonamide moieties, may target tyrosyl-tRNA synthetase, dihydrofolate reductase (DHFR), or DNA gyrase, disrupting protein synthesis, folate metabolism, or DNA replication, respectively.[10][11]

-

Structure-Activity Relationship (SAR):

-

Hybridization of the thiazole ring with other heterocyclic systems like pyrazoline or pyrimidine often enhances the spectrum of activity.[7]

-

The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on aromatic rings attached to the thiazole core can modestly increase antibacterial action.[7]

-

Substitution at the 4-position of the thiazole ring is critical; for instance, a p-bromophenyl group has been shown to increase antifungal and antituberculosis activities in certain series.[8]

-

Table 1: Representative Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|---|

| Thiazolyl-Pyrazoline Hybrid | S. aureus | 50 | Ciprofloxacin | 25 |

| Thiazolyl-Pyrazoline Hybrid | C. albicans | 3.9 - 62.5 | Fluconazole | 250 |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | S. pneumoniae | 0.03 - 7.81 | Ampicillin | 0.6 - 0.24 |

Note: Data is compiled from various studies to illustrate the range of potencies.[8]

Anticancer Activity

A significant body of research highlights the potential of thiazole derivatives as potent anticancer agents, demonstrating cytotoxicity against a wide panel of human cancer cell lines.[12][13]

-

Mechanism of Action: The anticancer mechanisms are diverse. A prominent mode of action for some derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14] Other derivatives function as inhibitors of key protein kinases such as EGFR, HER2, and VEGFR-2, which are critical for cancer cell proliferation and survival.[15] Induction of apoptosis through the modulation of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax) and activation of caspases is another common pathway.[16]

-

Structure-Activity Relationship (SAR):

-

The introduction of a carbonyl linker and the replacement of a thiazolidine ring with a thiazole ring have been shown to dramatically enhance antiproliferative activity from the micromolar to the nanomolar range.[14]

-

The presence of methoxy groups on a benzoyl ring attached to the thiazole core is often crucial for high potency.[14]

-

Electron-withdrawing groups, such as bromine, on appended aromatic rings can significantly increase cytotoxicity across multiple cell lines.[5]

-

Table 2: Representative In Vitro Cytotoxicity of Thiazole Derivatives (IC₅₀ Values)

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Aminothiazole Derivative | Hela (Cervical) | Cervical Cancer | 0.86 | [1] |

| Aminothiazole Derivative | HepG2 (Liver) | Hepatocellular Carcinoma | 7.37 | [1] |

| Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | Breast Cancer | 6.10 | [15] |

| Methoxybenzoyl-aryl-thiazole | PC-3 (Prostate) | Prostate Cancer | 0.021 - 0.071 |[14] |

Anti-inflammatory and Analgesic Activity

Derivatives of the thiazole scaffold have demonstrated significant potential as anti-inflammatory and analgesic agents, often with reduced ulcerogenic side effects compared to traditional NSAIDs.[17][18][19]

-

Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[20] Another important in vitro indicator of anti-inflammatory potential is the ability to inhibit protein denaturation.[21][22] Since protein denaturation is a well-documented cause of inflammation, compounds that prevent it are considered valuable candidates.[23][24]

-

Structure-Activity Relationship (SAR):

Table 3: Representative In Vitro Anti-inflammatory Activity

| Compound Class | Assay | % Inhibition (at 100 µg/mL) | Reference Compound | % Inhibition |

|---|---|---|---|---|

| Sinapis arvensis extract | Protein Denaturation | 81.8% | Diclofenac | 100% |

| Thiazole Derivative | Carrageenan-induced Edema (in vivo) | 64.59% | Aspirin | 59.60% |

Note: Data is compiled from various studies to illustrate activity.[23][25]

Antioxidant Activity

Many thiazole derivatives exhibit potent antioxidant properties by acting as free radical scavengers. This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases.[26]

-

Mechanism of Action: The primary mechanism is hydrogen atom donation to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[26][27] The DPPH radical is a deep violet color, and upon reduction by an antioxidant, it becomes a pale yellow hydrazine, a color change that can be quantified spectrophotometrically.[27]

-

Causality: The electron-rich nature of the thiazole ring system, particularly the sulfur and nitrogen heteroatoms, facilitates the donation of electrons or hydrogen atoms to stabilize free radicals, thereby terminating damaging chain reactions.

Methodologies for Biological Evaluation

A systematic and robust screening process is essential to identify and characterize the biological activities of novel this compound derivatives.

General Experimental Workflow

The discovery pipeline for these derivatives follows a logical progression from chemical synthesis to multi-tiered biological evaluation.

Caption: General workflow from synthesis to biological evaluation.

Anticancer Cytotoxicity Screening: The MTT Assay

This colorimetric assay is a cornerstone of in vitro screening for quantifying the cytotoxic or cytostatic effects of a compound.[16] Its reliability stems from its principle: metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[28] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[28]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives and a vehicle control (e.g., DMSO). Treat the cells with these various concentrations.

-

Incubation: Incubate the plates for a defined period, typically 48-72 hours, to allow the compound to exert its effect.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]

Anti-inflammatory Screening: Protein Denaturation Inhibition Assay

This in vitro assay provides a rapid and convenient method to screen for anti-inflammatory activity.[21] The underlying principle is that denaturation of proteins is a key cause of inflammation.[22][23] Therefore, the ability of a compound to prevent heat- or chemical-induced denaturation of a standard protein, like bovine serum albumin (BSA) or egg albumin, is a strong indicator of its potential anti-inflammatory properties.[24][29]

Protocol:

-

Reaction Mixture Preparation: In separate tubes, prepare the reaction mixtures. For each test concentration, mix 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2.0 mL of the test derivative solution at various concentrations (e.g., 10-500 µg/mL).[21]

-

Controls: Prepare a positive control using a standard anti-inflammatory drug (e.g., Diclofenac sodium) and a negative control containing distilled water instead of the test sample.

-

Incubation: Incubate all tubes at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.

-

Cooling & Measurement: After cooling, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[24]

Antioxidant Screening: DPPH Radical Scavenging Assay

This assay is a simple, rapid, and widely used method to evaluate the free radical scavenging ability of a compound.[26][30] It is based on the reduction of the stable DPPH radical.[27]

Protocol:

-

Reagent Preparation: Prepare a stock solution of the test derivative and a standard antioxidant (e.g., Ascorbic Acid) in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM), ensuring its absorbance at 517 nm is approximately 1.0.[26] This solution must be freshly prepared and protected from light.[26]

-

Plate Setup: In a 96-well plate, add 100 µL of the various concentrations of the test derivative or standard to their respective wells.[26]

-

Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. The control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[31]

-

Absorbance Reading: Measure the absorbance of each well at 517 nm.

-

Calculation: The scavenging activity is calculated as a percentage of inhibition using the same formula as the protein denaturation assay. Plot the percent inhibition against concentration to determine the IC₅₀ value.[26]

Mechanistic Elucidation

Following initial screening, lead compounds must be subjected to more detailed studies to elucidate their mechanism of action.

-

Target Identification: For anticancer agents, Western Blot analysis can be used to probe the expression levels of key proteins involved in apoptosis (Bcl-2, Bax, Caspase-3) or cell cycle regulation (p53, cyclins).[16] This provides direct evidence of the compound's impact on cellular signaling pathways.

-

Cell Cycle Analysis: Flow cytometry with propidium iodide staining can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if a compound induces cell cycle arrest at a specific checkpoint.[16]

Caption: Hypothetical apoptotic pathway induced by a thiazole derivative.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising class of compounds in drug discovery. Their synthetic tractability via methods like the Hantzsch synthesis allows for the creation of diverse chemical libraries. As demonstrated, these scaffolds possess a remarkable breadth of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The structure-activity relationships explored herein provide a rational basis for the design of next-generation analogues with enhanced potency and selectivity.

Future research should focus on optimizing lead compounds through further structural modifications, expanding screening to include in vivo models to assess efficacy and pharmacokinetic profiles, and employing advanced techniques like molecular docking to refine target interactions and predict activity. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address pressing global health challenges.

References

- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023), NIH,

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023), MDPI, [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs., ResearchGate, [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents, ACS Omega, [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance, Indian Journal of Pharmaceutical Education and Research, [Link]

-

Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes, ResearchGate, [Link]

- Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine, Benchchem,

-

SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING, IJCRT.org, [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities, Journal of Drug Delivery and Therapeutics, [Link]

-

Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay, International Journal of Pharmaceutical Sciences Review and Research, [Link]

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

-

Evaluation of In-vitro Anti-inflammatory Activity of Flower Extracts of Sinapis arvensis by Bovine Serum Albumin (BSA) Assay, Journal of Clinical and Diagnostic Research, [Link]

-

Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation, Pharmacy Education, [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update, Journal of Chemical Reviews, [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification, Noble Life Sciences, [Link]

-

In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity, Innovations in Pharmaceuticals and Pharmacotherapy, [Link]

-

DPPH Antioxidant Assay, G-Biosciences, [Link]

-

DPPH radical scavenging activity, CIIMAR, [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines, PubMed, [Link]

-

DPPH Radical Scavenging Assay, MDPI, [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies, MDPI, [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update, Research Square, [Link]

-

Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights, PubMed Central, [Link]

-

Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives, ResearchGate, [Link]

-

Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate, ResearchGate, [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide, Revista de Chimie, [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate, ResearchGate, [Link]

-

In vitro and in silico studies of antimicrobial activity, ScienceDirect, [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents, PubMed, [Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents, PubMed Central, [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates, Taylor & Francis Online, [Link]

-

Thiadiazole derivatives as anticancer agents, PubMed Central, [Link]

-

Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives, ResearchGate, [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies, PubMed Central, [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships, NIH, [Link]

-

The synthesis, anti-inflammatory, analgesic and antimicrobial activities of ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2c][10][16]benzothiazin-3-carboxylate 5,5-dioxides and triethylammonium 3-[(4-hydroxy-1-ethyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)(alkyl)methyl]-4-oxo-2-{[2-oxo-2-(triethylammonio)ethyl]amino}-4H-pyran-5-olate, National University of Pharmacy, [Link]

-

Ethyl 4-methylthiazole-2-carboxylate, ChemBK, [Link]

-

Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies, Arabian Journal of Chemistry, [Link]

-

Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives, PubMed, [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities, MDPI, [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives, IntechOpen, [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies, Frontiers, [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. jchemrev.com [jchemrev.com]

- 7. jchemrev.com [jchemrev.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 12. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The synthesis, anti-inflammatory, analgesic and antimicrobial activities of ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2c][2,1]benzothiazin-3-carboxylate 5,5-dioxides and triethylammonium 3-[(4-hydroxy-1-ethyl-2,2-dioxido-1h-2,1-benzothiazin-3-yl)alkyl]-1- | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 19. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and <i>in vivo</i> studies - Arabian Journal of Chemistry [arabjchem.org]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jcdr.net [jcdr.net]

- 24. innpharmacotherapy.com [innpharmacotherapy.com]

- 25. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. mdpi.com [mdpi.com]

- 28. ijcrt.org [ijcrt.org]

- 29. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 30. researchgate.net [researchgate.net]

- 31. marinebiology.pt [marinebiology.pt]

structural elucidation of ethyl 4-ethylthiazole-2-carboxylate

An In-Depth Technical Guide to the Structural Elucidation of Ethyl 4-Ethylthiazole-2-carboxylate

This guide provides a comprehensive, technically-grounded framework for the , a representative heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond rote procedural descriptions to detail the strategic rationale and synergistic interplay of modern analytical techniques. Our approach emphasizes a self-validating workflow where each piece of spectroscopic data corroborates the others, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from oncology to anti-infectives. Its ability to engage in hydrogen bonding and its unique electronic properties make it a versatile building block in drug design. The precise characterization of novel thiazole derivatives is therefore a critical step in the pharmaceutical pipeline. This guide uses this compound as a model compound to illustrate a robust, multi-technique approach to structural elucidation, mirroring the rigorous standards of industrial research and development.

Section 1: A Foundational Prerequisite: Chemical Synthesis

Before any analysis can occur, the molecule must be synthesized. The structural integrity of the final product is intrinsically linked to the chosen synthetic route. For thiazoles, the Hantzsch Thiazole Synthesis is a classic and highly reliable method that constructs the ring from an α-haloketone and a thioamide-containing reagent.[1]

Rationale for Selection: The Hantzsch synthesis is chosen for its efficiency, high yields, and the ready availability of starting materials. The mechanism proceeds through a well-understood pathway involving nucleophilic attack, cyclization, and dehydration, providing a high degree of confidence in the formation of the target heterocyclic system.

Proposed Synthesis of this compound

The target molecule can be synthesized by the condensation of ethyl thiooxamate with 1-chloro-2-butanone .

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl thiooxamate (1.0 eq) in 30 mL of absolute ethanol.

-

Initiation: To the stirred solution, add 1-chloro-2-butanone (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the pure this compound.

Diagram: Proposed Hantzsch Synthesis Mechanism

A simplified representation of the Hantzsch reaction pathway.

Section 2: The Integrated Spectroscopic Workflow

Unambiguous structural elucidation relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods.[2] Our workflow begins with a broad assessment of molecular formula and functional groups, then progressively drills down to the specific atomic connectivity.

Diagram: Structural Elucidation Workflow

A synergistic workflow for unambiguous structure validation.

Section 3: High-Resolution Mass Spectrometry (HRMS)

Causality: The first and most fundamental question is: "What is the elemental composition?" HRMS provides an extremely accurate mass measurement, allowing for the determination of a unique molecular formula. This is the foundational checkpoint; if the observed mass does not match the theoretical mass of the target, the synthesis or purification has failed.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard.

-

Analysis: Infuse the sample into the ESI source. Acquire data in positive ion mode to observe the protonated molecular ion, [M+H]⁺.

-

Data Processing: Determine the accurate mass of the most intense ion in the molecular ion cluster and use software to generate a list of possible elemental compositions within a narrow mass tolerance window (e.g., ± 5 ppm).

Predicted Data & Interpretation

The data from HRMS serves as a definitive validation of the compound's elemental composition, confirming that the desired atoms have been assembled correctly.

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₈H₁₁NO₂S | Derived from the reactants used in the Hantzsch synthesis. |

| Theoretical Exact Mass | 185.05105 | Calculated based on the most abundant isotopes of C, H, N, O, and S. |

| Observed Ion (as [M+H]⁺) | m/z 186.05833 | The experimentally determined mass-to-charge ratio of the protonated molecule. |

A match between the observed mass and the theoretical mass within 5 ppm tolerance provides high confidence in the molecular formula C₈H₁₁NO₂S.

Section 4: Infrared (IR) Spectroscopy

Causality: With the molecular formula confirmed, IR spectroscopy is used to rapidly identify the key functional groups. This technique validates the presence of the critical ester moiety and the aromatic thiazole ring, providing qualitative confirmation that the key structural motifs are present.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the purified liquid or solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

Predicted Data & Interpretation

The IR spectrum should display characteristic absorption bands that are indicative of the molecule's functional groups. These predictions are based on established correlation tables and data from similar structures.[3]

| Wavenumber (cm⁻¹) | Predicted Vibration | Significance |

| ~2980-2900 | C(sp³)-H Stretch | Confirms the presence of the two ethyl groups. |

| ~1725 | C=O Stretch (Ester) | Crucial evidence for the ester functional group. |

| ~1600 & ~1480 | C=N / C=C Stretch | Characteristic absorptions for the aromatic thiazole ring. |

| ~1250 | C-O Stretch (Ester) | Further confirms the ester linkage. |

The presence of a strong absorption band around 1725 cm⁻¹ is a key diagnostic marker that strongly supports the successful incorporation of the ethyl carboxylate group.

Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. While MS confirms the formula and IR identifies functional groups, NMR reveals the precise arrangement and connectivity of the atoms. A full suite of 1D and 2D NMR experiments is required for an unimpeachable assignment.[4]

¹H NMR Spectroscopy: Proton Environment and Count

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

Predicted Data & Interpretation

The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants.

| Label | Predicted δ (ppm) | Integration | Multiplicity | Assignment | Rationale |

| a | ~8.1 | 1H | Singlet (s) | Thiazole H-5 | Aromatic proton on the electron-deficient thiazole ring. No adjacent protons to couple with. |

| b | ~4.4 | 2H | Quartet (q) | -O-CH₂ -CH₃ | Methylene protons adjacent to the ester oxygen and a methyl group. |

| c | ~2.9 | 2H | Quartet (q) | Thiazole-CH₂ -CH₃ | Methylene protons attached to the thiazole ring and adjacent to a methyl group. |

| d | ~1.4 | 3H | Triplet (t) | -O-CH₂-CH₃ | Methyl protons coupled to the adjacent ester methylene group. |

| e | ~1.3 | 3H | Triplet (t) | Thiazole-CH₂-CH₃ | Methyl protons coupled to the adjacent ring-substituted methylene group. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol: ¹³C NMR

-

Sample & Instrument: Use the same sample and spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Predicted Data & Interpretation

This spectrum reveals the number of unique carbon environments and their chemical nature (aliphatic, aromatic, carbonyl).

| Predicted δ (ppm) | Assignment | Rationale |

| ~168 | Thiazole-C -2 | Carbon atom of the thiazole ring bonded to two heteroatoms (N and S). |

| ~161 | Ester C =O | Carbonyl carbon of the ester group. |

| ~155 | Thiazole-C -4 | Aromatic carbon bearing the ethyl substituent. |

| ~125 | Thiazole-C -5 | Aromatic carbon bearing the single proton. |

| ~62 | -O-CH₂ -CH₃ | Ester methylene carbon, shifted downfield by the adjacent oxygen. |

| ~25 | Thiazole-CH₂ -CH₃ | Aliphatic methylene carbon attached to the ring. |

| ~14 | -O-CH₂-CH₃ | Ester methyl carbon. |

| ~13 | Thiazole-CH₂-CH₃ | Aliphatic methyl carbon. |

2D NMR: Unambiguous Connectivity Confirmation

Causality: While 1D NMR allows for a proposed structure, 2D NMR provides the definitive proof of connectivity. It resolves ambiguities and serves as the final, self-validating piece of the puzzle. Experiments like HSQC and HMBC are not optional; they are essential for trustworthy structural assignment in a professional setting.

Key 2D Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between protons b ↔d and c ↔e , confirming the two distinct ethyl fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.

Diagram: Key HMBC Correlations for Structural Confirmation

Sources

Ethyl 4-Ethylthiazole-2-carboxylate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, present in a myriad of biologically active compounds and approved pharmaceuticals. Among the diverse array of thiazole-containing synthons, ethyl 4-ethylthiazole-2-carboxylate emerges as a particularly valuable building block. Its strategic placement of functional groups—an ethyl substituent at the 4-position and an ester at the 2-position—offers a unique combination of steric and electronic properties that can be exploited for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, highlighting its potential as a key intermediate in the development of novel therapeutic agents.

Introduction: The Enduring Significance of Thiazoles in Drug Discovery

The thiazole ring system, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery. Its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a rigid core for the spatial orientation of pharmacophoric elements has led to its incorporation into a wide range of therapeutic agents. From anticancer drugs to anti-inflammatory and antimicrobial agents, the thiazole motif consistently imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The versatility of the thiazole ring is further enhanced by the ability to introduce various substituents at different positions, allowing for fine-tuning of a compound's biological activity.

This compound, the focus of this guide, is a strategically functionalized thiazole derivative. The ester moiety at the 2-position serves as a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, providing access to a diverse range of derivatives. The ethyl group at the 4-position, while seemingly simple, can play a crucial role in modulating the lipophilicity and steric profile of the final molecule, which can significantly impact its interaction with biological targets.

Synthesis of this compound: A Hantzsch-Based Approach

Synthesis of the Key Precursor: Ethyl 2-chloro-3-oxopentanoate

The synthesis of the requisite α-haloketone, ethyl 2-chloro-3-oxopentanoate, can be achieved by the chlorination of ethyl 3-oxopentanoate (also known as ethyl propionylacetate). A reliable method involves the use of sulfuryl chloride as the chlorinating agent.

Experimental Protocol: Synthesis of Ethyl 2-chloro-3-oxopentanoate

-

To a solution of ethyl 3-oxopentanoate (1 equivalent) in a suitable solvent such as chloroform, cool the mixture to 10-15 °C in an ice bath.

-

Slowly add sulfuryl chloride (1.1 equivalents) dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Heat the mixture under reflux for 30 minutes to ensure complete reaction.

-

Cool the reaction mixture and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain ethyl 2-chloro-3-oxopentanoate.

Proposed Hantzsch Thiazole Synthesis of this compound

With the α-haloketone in hand, the Hantzsch condensation with thioformamide is expected to proceed smoothly to yield the target molecule.

Proposed Experimental Protocol:

-

In a round-bottom flask, dissolve thioformamide (1 equivalent) in a suitable solvent, such as ethanol.

-

To this solution, add ethyl 2-chloro-3-oxopentanoate (1 equivalent).

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Diagram of the Proposed Hantzsch Synthesis

Caption: Proposed Hantzsch synthesis of this compound.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively reported, its properties can be reliably predicted based on its structure and comparison with closely related analogs like ethyl 4-methylthiazole-2-carboxylate.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.24 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane); sparingly soluble in water. |

| Boiling Point | Expected to be slightly higher than that of ethyl 4-methylthiazole-2-carboxylate (approx. 235 °C). |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the analysis of analogous structures.

-

¹H NMR:

-

An ethyl ester pattern: a quartet around 4.3-4.5 ppm (2H, -OCH₂CH₃) and a triplet around 1.3-1.5 ppm (3H, -OCH₂CH₃).

-

An ethyl group on the thiazole ring: a quartet around 2.8-3.0 ppm (2H, -CH₂CH₃) and a triplet around 1.2-1.4 ppm (3H, -CH₂CH₃).

-

A singlet for the proton at the 5-position of the thiazole ring, expected to appear around 7.5-8.0 ppm.

-

-

¹³C NMR:

-

Carbonyl carbon of the ester at ~160-165 ppm.

-

Thiazole ring carbons: C2 at ~165-170 ppm, C4 at ~150-155 ppm, and C5 at ~120-125 ppm.

-

Ethyl ester carbons: -OCH₂- at ~60-65 ppm and -CH₃ at ~14-15 ppm.

-

Ethyl group carbons on the ring: -CH₂- at ~20-25 ppm and -CH₃ at ~12-14 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹.

-

C-O stretching vibrations in the 1200-1300 cm⁻¹ region.

-

C=N and C=C stretching vibrations of the thiazole ring in the 1500-1600 cm⁻¹ region.

-

C-H stretching vibrations of the ethyl groups and the thiazole ring proton around 2900-3100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 185.

-

Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group (-COOC₂H₅, m/z = 73).

-

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to the reactivity of its ester functional group and the potential for further functionalization of the thiazole ring.

Diagram of Key Reactions

Caption: Key chemical transformations of this compound.

Hydrolysis to the Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-ethylthiazole-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, often using lithium hydroxide in a mixture of water and an organic solvent like THF, is generally preferred as it is typically irreversible and proceeds to completion. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives.

Amidation

Direct reaction of this compound with a primary or secondary amine can lead to the corresponding amide. This transformation may require elevated temperatures or the use of a catalyst. The resulting 4-ethylthiazole-2-carboxamides are of significant interest in medicinal chemistry, as the amide bond can participate in crucial hydrogen bonding interactions with biological targets.

Reduction to the Alcohol

The ester functionality can be reduced to a primary alcohol, (4-ethylthiazol-2-yl)methanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. This transformation opens up further synthetic possibilities, as the resulting alcohol can be oxidized to the corresponding aldehyde or converted to other functional groups.

Cross-Coupling Reactions

While the C-H bonds of the thiazole ring are generally not highly reactive towards cross-coupling, derivatization of the ring, for instance, through halogenation, can enable participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the construction of complex molecules containing biaryl or other extended conjugated systems.

Applications in Drug Discovery and Development

While specific examples of marketed drugs derived directly from this compound are not prominent, the broader class of thiazole-2-carboxylate derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The structural motif of a substituted thiazole-2-carboxamide, for instance, is found in numerous compounds with potential therapeutic applications.

The strategic functionalization of this compound allows for its use in the construction of compound libraries for high-throughput screening. The ability to easily diversify the molecule at the 2-position through amidation with a variety of amines makes it an attractive starting point for lead discovery and optimization programs. The ethyl group at the 4-position can contribute to favorable interactions within the binding pockets of target proteins, potentially enhancing potency and selectivity.

Conclusion

This compound, while not as extensively documented as some of its analogs, represents a highly valuable and versatile building block for organic synthesis. Its straightforward, proposed synthesis via the Hantzsch reaction, coupled with the rich chemistry of its ester functionality, provides access to a wide array of more complex thiazole derivatives. For researchers in medicinal chemistry and drug development, this compound offers a strategic starting point for the design and synthesis of novel therapeutic agents, leveraging the proven biological importance of the thiazole scaffold. The continued exploration of the synthetic utility of this compound is likely to lead to the discovery of new and important bioactive molecules.

References

-

PrepChem. Synthesis of ethyl 2-chloro-3-oxopentanoate. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

ChemBK. Ethyl 4-methylthiazole-2-carboxylate. [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]

-

PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

PubChem. 2-Ethyl-4-methyl thiazole. [Link]

-

Pharmaffiliates. CAS No : 160844-75-7 | Product Name : Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. [Link]

-

PubChemLite. Ethyl 2-chloro-3-oxopentanoate (C7H11ClO3). [Link]

-

Google Patents. (12) United States Patent. [Link]

-

PubChem. Ethyl 2-chloro-3-oxopentanoate. [Link]

-

ACS Publications. A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent. [Link]

-

National Center for Biotechnology Information. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. [Link]

- Google Patents.

-

Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. PDF. [Link]

-

NIST WebBook. 2-Ethyl-4-methylthiazole. [Link]

-

SpectraBase. Ethyl 2-methylthiazole-4-carboxylate - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. 2-[(4-Carbethoxythiazol-2-yl)methyl]thiazole-4-carboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. Synthesis of potentially biological active derivatives of 2-N-methyl-arylsulfamido-4-methyl-thiazol-5-yl carboxylic acids ethyl esters. [Link]

-

ResearchGate. Synthesis of thiazolidine-4-carboxylic acid derivatives.. [Link]

- Google Patents.

-

ResearchGate. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 2-Chloro-3-oxoesters by Reaction of the Dianion of Ethyl 2-Chloroacetoacetate with Electrophiles.. [Link]

- Filo.

Navigating the Solubility Landscape of Ethyl 4-Ethylthiazole-2-carboxylate: A Technical Guide for Drug Development

Abstract

Ethyl 4-ethylthiazole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various solvents is paramount for its successful formulation, delivery, and overall development as a potential therapeutic agent. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust methodology for its determination. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its measurement, and discuss the critical physicochemical properties of the target molecule that govern its behavior in different solvent systems.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the ability of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solvent (usually a liquid) to form a homogeneous solution, is a cornerstone of the drug development process. Poor aqueous solubility is a major hurdle that can lead to low bioavailability, erratic absorption, and ultimately, the failure of promising drug candidates. Thiazole derivatives, a class of heterocyclic compounds containing sulfur and nitrogen, are prevalent in many biologically active molecules and approved drugs, often contributing to their therapeutic effects.[1][2] The introduction of functional groups, such as the ethyl ester and ethyl group in this compound, can significantly influence the molecule's overall polarity and, consequently, its solubility profile. Therefore, a systematic evaluation of its solubility in a range of common pharmaceutical solvents is an indispensable first step in its preclinical development.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4][5] This principle states that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another. To anticipate the solubility of this compound, we must first analyze its molecular structure and key physicochemical properties.

Molecular Structure Analysis

This compound possesses several key structural features that will dictate its solubility:

-

Thiazole Ring: The thiazole ring itself is a polar heterocyclic system containing both a nitrogen and a sulfur atom. The nitrogen atom can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents like water and alcohols.[2][6]

-

Ethyl Carboxylate Group (-COOCH₂CH₃): The ester functional group introduces polarity and potential for hydrogen bonding through the carbonyl oxygen and the ester oxygen. However, the ethyl group attached to the ester is nonpolar.

-

Ethyl Group (-CH₂CH₃): The ethyl group at the 4-position of the thiazole ring is a nonpolar, hydrophobic moiety that will tend to decrease solubility in polar solvents.

The overall solubility of the molecule will be a balance between the polar characteristics of the thiazole ring and the ester group, and the nonpolar nature of the two ethyl groups.

Key Physicochemical Properties Influencing Solubility

-

Polarity: The polarity of a molecule is a critical determinant of its solubility.[4][7] Polar solvents, such as water, methanol, and ethanol, are effective at dissolving polar solutes. Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes. This compound is expected to have moderate polarity.

-

Hydrogen Bonding: The ability to form hydrogen bonds significantly impacts solubility in protic solvents.[8][9] The nitrogen atom in the thiazole ring and the oxygen atoms in the carboxylate group of the target molecule can act as hydrogen bond acceptors.

-

Melting Point and Crystal Lattice Energy: A high melting point often correlates with high crystal lattice energy, which is the energy required to break the crystal structure. A higher crystal lattice energy can lead to lower solubility, as more energy is needed to overcome the forces holding the solid together.

The interplay of these factors determines the extent to which this compound will dissolve in a given solvent.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available solubility data, an experimental approach is necessary. The equilibrium solubility (or shake-flask) method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[10][11][12]

Materials and Equipment

-

This compound (solid)

-

A selection of common solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination process.

Figure 1: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the desired solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[13] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[11] It is crucial to pre-rinse the filter with a small amount of the sample to saturate any potential binding sites on the filter membrane.